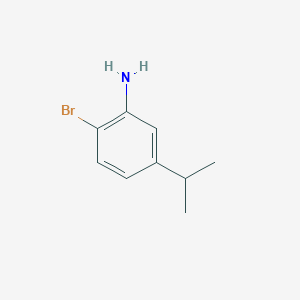

2-Bromo-5-isopropylaniline

Description

BenchChem offers high-quality 2-Bromo-5-isopropylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-isopropylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSJISPUIIIPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291574 | |

| Record name | 2-Bromo-5-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1058062-69-3 | |

| Record name | 2-Bromo-5-(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1058062-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(1-methylethyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-isopropylaniline (CAS No. 1058062-69-3) for Researchers and Drug Development Professionals

Introduction: Strategic Importance of 2-Bromo-5-isopropylaniline in Drug Discovery

2-Bromo-5-isopropylaniline, identified by its CAS number 1058062-69-3, is a substituted aniline derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a bromine atom and an isopropyl group on the aniline scaffold, offers medicinal chemists a versatile platform for molecular elaboration. The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct intricate molecular architectures. The isopropyl group, on the other hand, can influence the compound's lipophilicity and steric profile, which are critical parameters in tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Aniline derivatives are prevalent structural motifs in a wide array of pharmaceuticals, and the strategic introduction of bromine and isopropyl functionalities, as seen in 2-Bromo-5-isopropylaniline, allows for the targeted modification of lead compounds to optimize their biological activity and safety profiles. This guide will provide a detailed exploration of the synthesis, properties, and applications of this important building block, offering researchers and drug development professionals the necessary insights to effectively utilize it in their discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting its influence on the properties of the final drug molecule. The key properties of 2-Bromo-5-isopropylaniline are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1058062-69-3 | [1] |

| Molecular Formula | C₉H₁₂BrN | [1] |

| Molecular Weight | 214.10 g/mol | [1] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Insoluble in water | [2] |

Synthesis of 2-Bromo-5-isopropylaniline: A Proposed Pathway

A patent for the synthesis of the related compound 2-bromo-5-fluoroaniline from 4-fluoroaniline utilizes a similar strategy of N-acylation, bromination, and hydrolysis, supporting the feasibility of this proposed route.[3]

Caption: Proposed synthetic pathway for 2-Bromo-5-isopropylaniline.

Detailed Experimental Protocol (Hypothetical)

The following is a detailed, hypothetical protocol based on the proposed synthetic pathway. This protocol should be considered a starting point and may require optimization.

Step 1: Protection of 3-Isopropylaniline

-

To a solution of 3-isopropylaniline (1 equivalent) in pyridine (2-3 volumes) at 0 °C, slowly add acetic anhydride (1.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3-isopropylphenyl)acetamide.

Step 2: Regioselective Bromination

-

Dissolve the N-(3-isopropylphenyl)acetamide (1 equivalent) in glacial acetic acid (5-10 volumes).

-

Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature. The ortho-directing effect of the acetamido group and the meta-directing effect of the isopropyl group should favor bromination at the 2-position.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product, N-(2-bromo-5-isopropylphenyl)acetamide, can be purified by column chromatography if necessary.

Step 3: Deprotection to Yield 2-Bromo-5-isopropylaniline

-

To the crude N-(2-bromo-5-isopropylphenyl)acetamide, add a solution of hydrochloric acid (e.g., 6M HCl) or sodium hydroxide (e.g., 10% NaOH).

-

Heat the mixture to reflux and stir for 2-6 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature. If acidic hydrolysis was used, basify with a strong base (e.g., NaOH) to a pH > 10.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 2-Bromo-5-isopropylaniline. The final product can be further purified by distillation or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of 2-Bromo-5-isopropylaniline in drug discovery lies in its role as a versatile building block for the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[4] In this reaction, the bromine atom of 2-Bromo-5-isopropylaniline can be coupled with a variety of organoboron compounds (boronic acids or esters) to introduce a wide range of substituents. This reaction is highly valued in medicinal chemistry for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid building blocks.[5]

The unprotected amino group in ortho-bromoanilines can sometimes pose challenges in Suzuki-Miyaura couplings, but recent advancements have led to the development of robust catalytic systems that are effective for such substrates.[5]

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Role as a Key Building Block in Pharmaceutical Research

Bromoarenes are considered valuable building blocks in the synthesis of alicyclic compounds, which are important scaffolds in many drugs.[6] The ability to functionalize the aniline core of 2-Bromo-5-isopropylaniline via reactions like the Suzuki-Miyaura coupling allows for the rapid generation of libraries of diverse compounds for high-throughput screening. This approach accelerates the drug discovery process by enabling the exploration of a broad chemical space around a core scaffold.[7]

While a specific drug on the market directly incorporating the 2-Bromo-5-isopropylaniline moiety was not identified in the searched literature, its structural motifs are present in numerous compounds under investigation for various therapeutic areas. For instance, ortho-substituted anilines are key structural elements in inhibitors of fatty acid amide hydrolase (FAAH) and phosphodiesterase-4 (PDE4), as well as in compounds for the treatment of nonalcoholic fatty liver disease (NAFLD) and as angiotensin II receptor antagonists.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-5-isopropylaniline. The following information is based on data for related bromoaniline compounds and should be used as a guideline. A comprehensive, substance-specific Safety Data Sheet (SDS) should always be consulted before use.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of vapors or dust.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

2-Bromo-5-isopropylaniline is a strategically important building block for medicinal chemists and drug development professionals. Its well-defined reactive handle for cross-coupling reactions, combined with the modulating influence of the isopropyl group, provides a powerful tool for the synthesis and optimization of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its key applications, empowering researchers to leverage this versatile compound in their quest for new and improved medicines.

References

-

RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

- Google Patents. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.

-

Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

MDPI. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Available at: [Link]

-

Waseda University. A Novel Way To Create the “Building Blocks” of Pharmaceutical Drugs. Available at: [Link]

Sources

- 1. 3-Bromo-5-isopropylaniline|CAS 112930-36-6 [benchchem.com]

- 2. 2-BROMO-4-ISOPROPYLANILINE | CAS: 51605-97-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. technologynetworks.com [technologynetworks.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Bromo-5-isopropylaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-5-isopropylaniline, a substituted aniline derivative with significant potential as a building block in medicinal chemistry and advanced organic synthesis. Authored from the perspective of a Senior Application Scientist, this document synthesizes key chemical data, outlines validated synthetic and analytical protocols, and explores the compound's utility in the development of novel therapeutics.

Executive Summary: The Strategic Importance of 2-Bromo-5-isopropylaniline

Substituted anilines are privileged scaffolds in drug discovery, forming the core of numerous approved pharmaceuticals. The specific substitution pattern of 2-Bromo-5-isopropylaniline (Figure 1) offers a unique combination of steric and electronic properties. The bromine atom at the 2-position serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. The isopropyl group at the 5-position provides lipophilicity and steric bulk, which can be strategically employed to modulate a molecule's pharmacokinetic profile and target engagement. This guide will delve into the foundational properties of this compound, provide actionable protocols for its synthesis and characterization, and discuss its application in modern drug development workflows.

Core Molecular Profile and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is a prerequisite for its effective utilization in research and development. This section details the key identifiers and physicochemical characteristics of 2-Bromo-5-isopropylaniline.

Chemical Identity and Structural Isomers

It is critical to distinguish 2-Bromo-5-isopropylaniline from its structural isomers, as their chemical reactivity and biological activity can differ significantly. The CAS number is the most reliable identifier for a specific chemical substance.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Bromo-5-isopropylaniline | 1058062-69-3 | C₉H₁₂BrN | 214.10 |

| 2-Bromo-4-isopropylaniline | 51605-97-1 | C₉H₁₂BrN | 214.10[1][2] |

| 5-Bromo-2-isopropylaniline | 923148-28-1 | C₉H₁₂BrN | 214.10[3] |

| 3-Bromo-5-isopropylaniline | 112930-36-6 | C₉H₁₂BrN | 214.10[4] |

| 2-Bromo-6-isopropylaniline | 73621-40-6 | C₉H₁₂BrN | 214.10[5] |

Physicochemical Data

The following table summarizes the key computed and experimental properties of 2-Bromo-5-isopropylaniline and one of its common isomers for comparative purposes.

| Property | 2-Bromo-5-isopropylaniline | 2-Bromo-4-isopropylaniline | Source |

| IUPAC Name | 2-bromo-5-(propan-2-yl)aniline | 2-bromo-4-(propan-2-yl)aniline | PubChem |

| Density | Data not available | 1.4 ± 0.1 g/cm³ | Finetech Industry Limited[2] |

| Boiling Point | Data not available | 271.8 ± 20.0 °C at 760 mmHg | Finetech Industry Limited[2] |

| Flash Point | Data not available | 118.2 ± 21.8 °C | Finetech Industry Limited[2] |

| Refractive Index | Data not available | 1.577 | Finetech Industry Limited[2] |

| Storage | Keep in dark place, inert atmosphere, room temperature | Data not available | BLD Pharm[6] |

Synthesis and Purification: A Validated Protocol

The synthesis of substituted anilines often involves the bromination of an aniline precursor. The following protocol is a representative method adapted from the synthesis of a structural isomer, 2-bromo-6-isopropylaniline, which can be modified for the synthesis of 2-Bromo-5-isopropylaniline.[7] The core principle is the electrophilic aromatic substitution of 3-isopropylaniline.

Rationale for Reagent Selection

-

Starting Material: 3-Isopropylaniline is selected as the precursor to achieve the desired 2,5-substitution pattern. The amino group is a strong activating group and is ortho-, para-directing. Bromination is expected to occur at the positions ortho and para to the amino group.

-

Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for laboratory-scale brominations. It provides a slow, controlled release of electrophilic bromine.

-

Solvent: A non-polar, aprotic solvent such as benzene or dichloromethane is suitable for this reaction to avoid side reactions with the solvent.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1 equivalent of 3-isopropylaniline in dichloromethane.

-

Bromination: Cool the solution to 0 °C in an ice bath. Dissolve 1 equivalent of N-Bromosuccinimide (NBS) in dichloromethane and add it dropwise to the aniline solution over 30 minutes.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Caption: A generalized workflow for the synthesis of 2-Bromo-5-isopropylaniline.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isopropyl methine and methyl protons, and the amine protons. The coupling patterns of the aromatic protons will confirm the 2,5-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the nine carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and C-H stretching of the aromatic and alkyl groups.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of organic compounds. A reversed-phase HPLC method using a C18 column with a water/acetonitrile or water/methanol mobile phase gradient is typically employed. Purity is determined by the area percentage of the main peak.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like 2-Bromo-5-isopropylaniline, GC-MS can provide both purity information and mass spectral data for identification.

Caption: A standard analytical workflow for quality control of 2-Bromo-5-isopropylaniline.

Applications in Drug Discovery and Development

The synthetic utility of 2-Bromo-5-isopropylaniline is primarily derived from the reactivity of the bromine substituent in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern medicinal chemistry for constructing complex molecular architectures.

Key Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the bromoaniline and a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the synthesis of diarylamines or the introduction of various nitrogen-containing functional groups.

-

Heck and Sonogashira Couplings: These reactions enable the formation of carbon-carbon bonds with alkenes and terminal alkynes, respectively, providing access to a wide range of functionalized derivatives.

The strategic use of 2-Bromo-5-isopropylaniline as a building block allows for the systematic exploration of chemical space around a core scaffold, a key activity in lead optimization during drug discovery.[4]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. 2-Bromo-5-isopropylaniline and its isomers are classified as hazardous chemicals.

GHS Hazard Identification

Based on available data for its isomers, 2-Bromo-5-isopropylaniline should be handled with care. The following GHS hazard statements are associated with these compounds:

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8][9]

-

Ventilation: Handle this compound in a well-ventilated laboratory or a chemical fume hood to minimize inhalation exposure.[8][9]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][8] The recommendation to "Keep in dark place, inert atmosphere" should be followed to ensure stability.[6]

Emergency Procedures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]

-

Ingestion: If swallowed, call a poison center or doctor.[8]

Conclusion

2-Bromo-5-isopropylaniline is a valuable and versatile chemical intermediate for researchers in organic synthesis and drug discovery. Its specific substitution pattern offers a unique combination of reactivity and steric influence. By understanding its core properties, employing validated synthetic and analytical methods, and adhering to strict safety protocols, scientists can effectively leverage this compound to advance their research and development objectives.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 521337, 2-Bromo-4-isopropylaniline. Retrieved from [Link]

-

AOBChem USA. (n.d.). 5-Bromo-2-isopropylaniline. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12186546, 2-Bromo-6-isopropylaniline. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-bromo-6-isopropylaniline. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

Sources

- 1. 2-Bromo-4-isopropylaniline | C9H12BrN | CID 521337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMO-4-ISOPROPYLANILINE | CAS: 51605-97-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. aobchem.com [aobchem.com]

- 4. 3-Bromo-5-isopropylaniline|CAS 112930-36-6 [benchchem.com]

- 5. 2-Bromo-6-isopropylaniline | C9H12BrN | CID 12186546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1058062-69-3|2-Bromo-5-isopropylaniline|BLD Pharm [bldpharm.com]

- 7. prepchem.com [prepchem.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 2-Bromo-5-isopropylaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-isopropylaniline is a substituted aniline derivative that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Introduction

Substituted anilines are a cornerstone in the synthesis of a wide array of organic molecules, from pharmaceuticals to materials. The specific placement of different functional groups on the aniline ring allows for fine-tuning of the molecule's steric and electronic properties, making them versatile intermediates. 2-Bromo-5-isopropylaniline, with its unique substitution pattern of a bromine atom ortho to the amino group and an isopropyl group in the meta position, presents a valuable scaffold for the construction of complex molecular architectures. The bromine atom provides a reactive handle for various cross-coupling reactions, while the isopropyl group can influence the molecule's lipophilicity and binding interactions in a biological context.

Chemical and Physical Properties

2-Bromo-5-isopropylaniline is a yellow oily liquid with the molecular formula C₉H₁₂BrN and a molecular weight of 214.11 g/mol .[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1058062-69-3 | [1] |

| Molecular Formula | C₉H₁₂BrN | [1] |

| Molecular Weight | 214.11 g/mol | [1] |

| Physical State | Liquid | [1] |

| Appearance | Yellow oil | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Spectroscopic Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The protons on the aromatic ring will exhibit splitting patterns influenced by their coupling with each other. The amino group protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronic effects of the bromine, amino, and isopropyl substituents.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of 2-Bromo-5-isopropylaniline is expected to exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching vibrations for the aromatic ring and the isopropyl group (around 2850-3100 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), and a C-Br stretching vibration (typically in the fingerprint region, below 800 cm⁻¹).

3.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the isopropyl group and other characteristic fragments of substituted anilines. For the isomeric compound 2-Bromo-4-isopropylaniline, the top three m/z peaks are observed at 119, 198, and 200.[1]

Synthesis

The synthesis of 2-Bromo-5-isopropylaniline requires a regioselective approach to introduce the bromine atom ortho to the amino group and meta to the isopropyl group. A plausible synthetic route is outlined below.

Figure 1: Proposed synthetic workflow for 2-Bromo-5-isopropylaniline.

Step-by-Step Protocol:

-

Friedel-Crafts Alkylation of Aniline: Aniline can be alkylated with isopropanol in the presence of a suitable acid catalyst to yield a mixture of isopropylanilines.[3] The reaction conditions would need to be optimized to favor the formation of 3-isopropylaniline.

-

Protection of the Amino Group: The amino group of 3-isopropylaniline is protected by acetylation with acetic anhydride to form the corresponding acetanilide derivative. This is a standard procedure to moderate the activating effect of the amino group and prevent side reactions during bromination.[4]

-

Regioselective Bromination: The N-acetyl-3-isopropylaniline is then brominated using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The acetyl group directs bromination to the ortho and para positions. Due to steric hindrance from the isopropyl group, bromination at the 2-position (ortho to the amino group) is expected.

-

Deprotection of the Amino Group: The final step involves the hydrolysis of the acetyl group under acidic or basic conditions to yield 2-Bromo-5-isopropylaniline.[4]

Reactivity and Synthetic Utility

The reactivity of 2-Bromo-5-isopropylaniline is primarily dictated by the interplay of the amino, bromo, and isopropyl substituents.

5.1. Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

Figure 2: Key cross-coupling reactions involving 2-Bromo-5-isopropylaniline.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or vinyl substituents at the 2-position.[5][6]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling with an amine. This allows for the introduction of a wide range of nitrogen-containing functional groups.[5]

5.2. Electrophilic Aromatic Substitution

The aniline ring is activated towards electrophilic aromatic substitution by the electron-donating amino and isopropyl groups. The directing effects of these groups will influence the position of further substitution on the ring. The amino group is a strong ortho-, para-director, while the isopropyl group is a weaker ortho-, para-director.

Applications in Drug Development

Substituted anilines are prevalent scaffolds in medicinal chemistry. While specific examples of marketed drugs directly derived from 2-Bromo-5-isopropylaniline are not prominent, its structural motifs are found in various pharmacologically active compounds. Bromoaniline derivatives, in general, are key intermediates in the synthesis of a wide range of therapeutic agents.[7] The unique substitution pattern of 2-Bromo-5-isopropylaniline makes it an attractive starting material for the synthesis of novel compounds with potential biological activity. For instance, related substituted anilino pyrimidine compounds have been investigated as inhibitors of epidermal growth factor receptor (EGFR) for cancer treatment.[3][8]

Safety and Handling

2-Bromo-5-isopropylaniline is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[9][10]

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this compound.[9][10][11]

Conclusion

2-Bromo-5-isopropylaniline is a valuable and versatile building block in organic synthesis. Its distinct substitution pattern offers a unique combination of steric and electronic properties, making it a useful intermediate for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The presence of a bromine atom allows for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.

References

-

Hoffman Fine Chemicals. (n.d.). CAS 1058062-69-3 | 2-Bromo-5-isopropylaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-isopropylaniline. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-6-isopropylaniline. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). Pyrrolopyridine-aniline compounds for treatment of dermal disorders.

-

Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. Retrieved from [Link]

-

RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). D-o-bromo-phenyl-isopropyl-methylpropinylamine and its salts.

-

Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]

-

Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Journal of Pharmaceutical Negative Results, 13(3), 562-570. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-6-isopropylaniline. Retrieved from [Link]

-

AOBChem USA. (n.d.). 5-Bromo-2-isopropylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Output of micellar Suzuki cross-coupling between di-bromoanilines and.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. PMC. Retrieved from [Link]

-

Organic Syntheses. (n.d.). benzoxazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of p-isopropylaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Google Patents. (n.d.). 2-(2,4,5-substituted-anilino) pyrimidine compounds.

- Google Patents. (n.d.). The technique of isobutyl-aniline between a kind of synthesis.

-

National Center for Biotechnology Information. (n.d.). Heterocyclic spiro compounds and methods of use thereof for the treatment of cancer. PubChem Patent Summary for US-12134620-B2. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tools shaping drug discovery and development. PMC. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

Sources

- 1. 2-Bromo-4-isopropylaniline | C9H12BrN | CID 521337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1058062-69-3|2-Bromo-5-isopropylaniline|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. 3-Bromo-5-isopropylaniline|CAS 112930-36-6 [benchchem.com]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciencescholar.us [sciencescholar.us]

- 8. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. opcw.org [opcw.org]

A Technical Guide to the Predicted NMR Spectral Data of 2-Bromo-5-isopropylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-5-isopropylaniline. In the absence of direct experimental spectra in publicly available databases, this document synthesizes data from structurally analogous compounds and fundamental principles of NMR spectroscopy to offer a robust interpretation. This guide is intended to assist researchers in the identification, characterization, and quality control of 2-Bromo-5-isopropylaniline, a key intermediate in various synthetic applications.

Introduction: The Structural Elucidation of 2-Bromo-5-isopropylaniline

2-Bromo-5-isopropylaniline is an aromatic amine whose structural confirmation is paramount for its application in pharmaceutical and materials science research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution. This guide delves into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed rationale for the expected chemical shifts, coupling constants, and signal multiplicities. The analysis is grounded in the established effects of substituents on the electronic environment of the aniline ring.

The strategic placement of the bromo, isopropyl, and amino groups on the aniline ring results in a unique electronic and steric environment for each nucleus, which is reflected in its NMR spectrum. Understanding these spectral signatures is crucial for confirming the successful synthesis of the target molecule and for assessing its purity.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-Bromo-5-isopropylaniline is expected to exhibit distinct signals for the aromatic protons, the amine protons, and the protons of the isopropyl group. The solvent for this predicted spectrum is deuterated chloroform (CDCl₃), a common solvent for NMR analysis of organic compounds.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-Bromo-5-isopropylaniline in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~ 7.2 - 7.4 | d | ~ 2.0 | 1H |

| H-4 | ~ 6.8 - 7.0 | dd | ~ 8.0, 2.0 | 1H |

| H-3 | ~ 6.5 - 6.7 | d | ~ 8.0 | 1H |

| -NH₂ | ~ 3.5 - 4.5 | br s | - | 2H |

| -CH(CH₃)₂ | ~ 2.7 - 2.9 | sept | ~ 7.0 | 1H |

| -CH(CH ₃)₂ | ~ 1.2 | d | ~ 7.0 | 6H |

Rationale for Predicted ¹H NMR Assignments

-

Aromatic Protons (H-3, H-4, H-6): The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing bromo group. The amino group is a strong activating group, causing an upfield shift (to lower ppm values) of the ortho and para protons. Conversely, the bromo group is a deactivating group, leading to a downfield shift (to higher ppm values).

-

H-6: This proton is ortho to the bromine atom and meta to the amino group. The deshielding effect of the bromine is expected to make this the most downfield of the aromatic protons. It will appear as a doublet due to coupling with H-4.

-

H-4: This proton is ortho to the isopropyl group and meta to both the bromine and amino groups. It will experience coupling from both H-3 and H-6, resulting in a doublet of doublets.

-

H-3: This proton is ortho to the amino group and meta to the bromine atom. The strong shielding from the amino group will cause it to be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H-4.

-

-

Amine Protons (-NH₂): The protons of the primary amine will typically appear as a broad singlet.[2] Their chemical shift can be variable and is dependent on factors such as concentration and solvent.[2]

-

Isopropyl Group Protons (-CH(CH₃)₂):

-

The methine proton (-CH) will be split into a septet by the six equivalent methyl protons.

-

The six methyl protons (-CH₃) are equivalent and will be split into a doublet by the single methine proton.

-

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of 2-Bromo-5-isopropylaniline in CDCl₃ will show distinct signals for each of the nine carbon atoms in the molecule, as there are no elements of symmetry.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-5-isopropylaniline in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-Br) | ~ 110 - 120 |

| C-1 (C-NH₂) | ~ 140 - 150 |

| C-5 (C-isopropyl) | ~ 145 - 155 |

| C-6 | ~ 130 - 135 |

| C-4 | ~ 115 - 125 |

| C-3 | ~ 110 - 120 |

| -C H(CH₃)₂ | ~ 30 - 35 |

| -CH(C H₃)₂ | ~ 20 - 25 |

Rationale for Predicted ¹³C NMR Assignments

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents.

-

C-1 and C-5: The carbons directly attached to the amino and isopropyl groups (C-1 and C-5) are expected to be the most downfield in the aromatic region due to the substituent effects.

-

C-2: The carbon bearing the bromine atom (C-2) will be significantly shielded compared to an unsubstituted aromatic carbon.

-

C-3, C-4, C-6: The remaining aromatic carbons will have chemical shifts determined by their position relative to the substituents. The carbon ortho to the amino group (C-3) is expected to be shielded, while the others will be influenced by a combination of effects. The typical range for aromatic carbons is 125-150 ppm.[3]

-

-

Isopropyl Group Carbons:

-

The methine carbon (-CH) will appear in the aliphatic region, typically between 30-35 ppm.

-

The two equivalent methyl carbons (-CH₃) will be found further upfield, generally in the 20-25 ppm range.[4]

-

Experimental Protocol for NMR Data Acquisition

To obtain experimental NMR data for 2-Bromo-5-isopropylaniline, the following protocol is recommended:

Sample Preparation

-

Dissolution: Dissolve approximately 10-20 mg of the 2-Bromo-5-isopropylaniline sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Visualization of Key Structural Features and NMR Correlations

Molecular Structure and Proton Numbering

Caption: Molecular structure of 2-Bromo-5-isopropylaniline with proton numbering.

Predicted ¹H NMR Spin-Spin Coupling Network

Caption: Predicted ¹H-¹H spin-spin coupling interactions in 2-Bromo-5-isopropylaniline.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-Bromo-5-isopropylaniline. The presented data, based on established principles of NMR spectroscopy and analysis of structurally related molecules, offers a valuable resource for the preliminary identification and characterization of this compound. Experimental verification using the outlined protocol is strongly recommended for definitive structural confirmation.

References

- Vertex AI Search. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane.

-

PubChem. (n.d.). 2-Bromo-4-isopropylaniline. Retrieved January 23, 2026, from [Link]

- The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.

- MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 23, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved January 23, 2026, from [Link]

-

AOBChem USA. (n.d.). 5-Bromo-2-isopropylaniline. Retrieved January 23, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved January 23, 2026, from [Link]

-

Chemistry Stack Exchange. (2020, October 1). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved January 23, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved January 23, 2026, from [Link]

-

University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved January 23, 2026, from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 23, 2026, from [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy Of Amines. Retrieved January 23, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved January 23, 2026, from [Link]

Sources

- 1. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Video: NMR Spectroscopy Of Amines [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. compoundchem.com [compoundchem.com]

Introduction to 2-Bromo-5-isopropylaniline and the Significance of IR Spectroscopy

An In-Depth Technical Guide to the Infrared Spectrum of 2-Bromo-5-isopropylaniline

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-bromo-5-isopropylaniline, a key intermediate in various synthetic applications, including drug discovery.[1][2] As researchers and professionals in pharmaceutical development, a thorough understanding of the spectroscopic properties of such molecules is paramount for identity confirmation, quality control, and reaction monitoring.[3] This document delves into the theoretical underpinnings of the vibrational modes of 2-bromo-5-isopropylaniline, presents a detailed interpretation of its IR spectrum, and outlines a robust experimental protocol for data acquisition.

2-Bromo-5-isopropylaniline, with the molecular formula C₉H₁₂BrN, is a substituted aniline derivative.[2] Its structure, featuring a primary aromatic amine, a bromine atom, and an isopropyl group on the benzene ring, provides a versatile scaffold for the synthesis of more complex molecules.[2]

Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions within a molecule.[4] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds, such as stretching and bending.[4][5] This results in a unique spectral fingerprint that allows for the identification of functional groups and provides insights into the overall molecular structure. For a molecule like 2-bromo-5-isopropylaniline, IR spectroscopy is indispensable for verifying the presence of its key functional moieties and confirming the substitution pattern on the aromatic ring.

Theoretical Framework: Vibrational Modes of 2-Bromo-5-isopropylaniline

The IR spectrum of 2-bromo-5-isopropylaniline is a superposition of the vibrational modes of its constituent parts: the primary aromatic amine, the substituted benzene ring, the isopropyl group, and the carbon-bromine bond. Understanding the expected frequency ranges for these groups is the first step in spectral interpretation.

-

N-H Vibrations (Primary Aromatic Amine): Primary amines (R-NH₂) are characterized by two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[6][7] These correspond to the asymmetric and symmetric stretching vibrations of the two N-H bonds. Additionally, an N-H bending (scissoring) vibration is typically observed around 1650-1580 cm⁻¹.[6]

-

C-H Vibrations (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear at frequencies slightly higher than 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[8][9][10] In contrast, the C-H stretching vibrations of the aliphatic isopropyl group are expected just below 3000 cm⁻¹ (2960-2850 cm⁻¹).[11] A characteristic feature of the isopropyl group is the presence of a "doublet" due to symmetric and asymmetric bending of the methyl groups, often seen around 1385 and 1365 cm⁻¹.[11]

-

C=C Vibrations (Aromatic Ring): The stretching vibrations within the aromatic ring give rise to a series of absorptions, typically in the 1600-1450 cm⁻¹ range.[8][9] The intensity and position of these bands can be influenced by the substituents on the ring.

-

C-N and C-Br Vibrations: The C-N stretching vibration of aromatic amines is usually found in the 1335-1250 cm⁻¹ region.[6][12] The C-Br stretching vibration is expected in the lower frequency "fingerprint" region of the spectrum, typically between 690-515 cm⁻¹.[10]

-

Aromatic Substitution Pattern: The out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ range are highly diagnostic of the substitution pattern on the benzene ring.[8][13] For a 1,2,4-trisubstituted ring, as in 2-bromo-5-isopropylaniline, specific patterns of absorption are expected in this region. Weak overtone bands between 2000-1665 cm⁻¹ can also provide clues about the substitution pattern.[8][14]

Below is a diagram illustrating the key vibrational modes of 2-bromo-5-isopropylaniline.

Caption: Key functional groups and associated vibrational modes in 2-bromo-5-isopropylaniline.

Spectral Analysis and Data Interpretation

The following table summarizes the expected characteristic absorption bands in the IR spectrum of 2-bromo-5-isopropylaniline. The precise wavenumbers can vary slightly based on the physical state of the sample and the specific instrument used.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Notes |

| 3480 - 3380 | N-H Stretch (Asymmetric) | Primary Aromatic Amine | Medium | Two distinct bands are characteristic of a primary amine.[6] |

| 3390 - 3300 | N-H Stretch (Symmetric) | Primary Aromatic Amine | Medium | The second of the two N-H stretching bands.[6] |

| 3100 - 3010 | C-H Stretch | Aromatic Ring | Medium to Weak | Typically observed just to the left of 3000 cm⁻¹.[8][15] |

| 2980 - 2850 | C-H Stretch | Isopropyl Group (Alkyl) | Strong | Multiple bands due to methyl and methine C-H stretches.[11] |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Aromatic Amine | Medium to Strong | Confirms the presence of the -NH₂ group.[6] |

| 1620 - 1585 | C=C Stretch | Aromatic Ring | Medium | One of several bands indicating the aromatic skeleton.[8] |

| 1520 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong | Another characteristic absorption for the aromatic ring.[9] |

| 1390 - 1380 | C-H Bend | Isopropyl Group | Medium | Part of the characteristic doublet for an isopropyl group.[11] |

| 1370 - 1360 | C-H Bend | Isopropyl Group | Medium | The second peak of the isopropyl doublet.[11] |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong | Indicates the bond between the nitrogen and the aromatic ring.[6] |

| 900 - 675 | C-H Bend (Out-of-Plane) | Aromatic Ring | Strong | The pattern of bands in this region is diagnostic of the 1,2,4-trisubstitution pattern.[8][13] |

| 690 - 515 | C-Br Stretch | Aryl Halide | Medium to Strong | Found in the low-frequency fingerprint region.[10] |

Experimental Protocol for Acquiring the IR Spectrum

This section provides a standardized procedure for obtaining a high-quality FT-IR spectrum of 2-bromo-5-isopropylaniline, which is typically a liquid or low-melting solid at room temperature.

Materials and Instrumentation

-

Sample: 2-Bromo-5-isopropylaniline (purity ≥95%)

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

-

Sample Holder: Salt plates (NaCl or KBr)

-

Solvent (for cleaning): Anhydrous acetone or methylene chloride

-

Consumables: Pipettes, lens paper

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the sample compartment is clean and dry.

-

-

Background Spectrum Acquisition (Self-Validation Pillar):

-

Place a clean, empty pair of salt plates (or a single plate for thin film) in the sample holder.

-

Close the sample compartment lid.

-

Acquire a background spectrum. This is a critical step to account for atmospheric CO₂ and H₂O, as well as any absorbance from the salt plates themselves, ensuring that the final spectrum is solely that of the analyte. The instrument software will automatically subtract this background from the sample spectrum.

-

-

Sample Preparation (Thin Film/Neat Liquid Method):

-

Place one to two drops of 2-bromo-5-isopropylaniline onto the surface of one clean salt plate.[16]

-

Carefully place the second salt plate on top, gently rotating to spread the sample into a thin, uniform film free of air bubbles.

-

Alternatively, for a solid sample, dissolve a small amount in a volatile solvent like methylene chloride, apply a drop to a single salt plate, and allow the solvent to evaporate completely, leaving a thin film of the compound.[17]

-

-

Sample Spectrum Acquisition:

-

Place the prepared salt plate "sandwich" into the sample holder in the spectrometer.

-

Close the sample compartment lid.

-

Set the acquisition parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio).

-

-

Initiate the scan to collect the sample spectrum.

-

-

Data Processing and Analysis:

-

The software will automatically perform the background subtraction.

-

Label the significant peaks on the resulting spectrum.

-

Compare the obtained peak positions with the expected values from the reference table to confirm the identity and purity of the sample.

-

-

Cleaning:

-

Disassemble the salt plates.

-

Thoroughly clean the plates with a suitable solvent (e.g., anhydrous acetone) and lens paper.

-

Return the clean, dry plates to a desiccator to prevent moisture damage.

-

The following diagram outlines the experimental workflow.

Caption: Experimental workflow for obtaining the IR spectrum of 2-bromo-5-isopropylaniline.

Applications in a Drug Development Context

In the pharmaceutical industry, IR spectroscopy serves as a rapid, reliable, and non-destructive analytical tool.[3] For a starting material like 2-bromo-5-isopropylaniline, its applications are twofold:

-

Identity and Quality Control: Upon receiving a new batch of 2-bromo-5-isopropylaniline, a quick IR scan can confirm its identity by matching its spectral fingerprint to a known reference. The absence of unexpected peaks (e.g., carbonyl peaks around 1700 cm⁻¹ from oxidation, or O-H bands from water) can provide a preliminary assessment of its purity.

-

Reaction Monitoring: When 2-bromo-5-isopropylaniline is used in a subsequent synthetic step, for example, an acylation or alkylation of the amine group, IR spectroscopy can be used to monitor the reaction's progress. The disappearance of the characteristic primary amine N-H stretching bands (3500-3300 cm⁻¹) and the appearance of new bands (e.g., an amide C=O stretch around 1680 cm⁻¹) would indicate the conversion of the starting material to the desired product.

By integrating this in-depth spectroscopic analysis into the research and development workflow, scientists can ensure the integrity of their synthetic intermediates, leading to more reliable and reproducible outcomes in the drug discovery process.

References

- IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder.

- Infrared Spectroscopy. (2015). Illinois State University.

- Spectroscopy of Aromatic Compounds. (2023). OpenStax.

- 2-Bromo-4-isopropylaniline. (n.d.). PubChem.

- Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts.

- Exp 8 - Infrared Spectroscopy. (n.d.). University of Missouri–St. Louis.

- IR: amines. (n.d.). University of Colorado Boulder.

- Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts.

- Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy.

- Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022). Journal of Pharmaceutical Negative Results.

- Spectroscopy of Amines. (2024). Chemistry LibreTexts.

- INFRARED SPECTROSCOPY (IR). (n.d.). University of California, Los Angeles.

- 3-Bromo-5-isopropylaniline. (n.d.). Benchchem.

- Table of IR Absorptions. (n.d.). University of Puget Sound.

- Lab 2 - Infrared Spectroscopy (IR). (n.d.). WebAssign.

- Determining benzene ring substitution patterns from IR spectra. (n.d.). Spectra Analysis.

- Infrared (Rovibrational) Spectroscopy. (2021). Chemistry LibreTexts.

- IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder.

- Tools shaping drug discovery and development. (2022). Biophysical Reviews.

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. 3-Bromo-5-isopropylaniline|CAS 112930-36-6 [benchchem.com]

- 3. Tools shaping drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. community.wvu.edu [community.wvu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. spectra-analysis.com [spectra-analysis.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. webassign.net [webassign.net]

- 17. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-isopropylaniline

This guide provides a comprehensive overview of the synthetic pathway to 2-bromo-5-isopropylaniline, a key intermediate in pharmaceutical and materials science. We will delve into the strategic considerations for its synthesis, the underlying reaction mechanisms, a detailed experimental protocol, and critical process controls necessary for achieving high yield and purity.

Strategic Imperative: The Challenge of Regioselectivity

The synthesis of 2-bromo-5-isopropylaniline presents a classic challenge in aromatic chemistry: controlling the position of electrophilic substitution on a disubstituted benzene ring. The starting material, 3-isopropylaniline, possesses two activating groups—an amino (-NH₂) group and an isopropyl group—in a meta-relationship.

-

Amino Group (-NH₂): A powerful activating, ortho, para-directing group. It strongly activates positions 2, 4, and 6 for electrophilic attack through its +M (mesomeric) effect.

-

Isopropyl Group (-CH(CH₃)₂): A moderately activating, ortho, para-directing group. It activates positions 2, 4, and 6 via its +I (inductive) effect and hyperconjugation.

The convergence of these directing effects heavily favors substitution at positions 2, 4, and 6. Our target molecule, however, requires bromination at the 2-position, which is ortho to the amino group but also sterically hindered by the adjacent isopropyl group. This steric hindrance can significantly influence the regiochemical outcome. Therefore, a successful synthesis hinges on reaction conditions that can overcome this hindrance or leverage it to our advantage.

The Core Mechanism: Electrophilic Aromatic Substitution

The primary route to 2-bromo-5-isopropylaniline is the direct bromination of 3-isopropylaniline via an electrophilic aromatic substitution (EAS) reaction.[1] This mechanism proceeds through several key steps:

-

Generation of the Electrophile: A source of electrophilic bromine (Br⁺) is required. While molecular bromine (Br₂) can be used, it is highly reactive with anilines and often leads to polybromination and oxidation.[2][3] A milder and more selective reagent is N-Bromosuccinimide (NBS), which serves as a safer source of electrophilic bromine.[4][5]

-

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aniline ring attacks the electrophilic bromine atom. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The stability of this intermediate dictates the position of substitution. Attack at the ortho or para positions relative to the amino group allows for a resonance structure where the positive charge is delocalized onto the nitrogen atom, providing significant stabilization.

-

Deprotonation and Aromatization: A weak base, such as the solvent or the succinimide anion (if using NBS), removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.

The regioselectivity of this reaction is highly dependent on the solvent. The choice of solvent can influence the polarity of the reaction medium and, consequently, the reaction's outcome.[6][7]

Visualizing the Mechanism

The following diagram illustrates the electrophilic aromatic substitution mechanism for the bromination of 3-isopropylaniline at the 2-position.

Caption: Mechanism of ortho-bromination of 3-isopropylaniline.

A Validated Experimental Protocol

This protocol is adapted from established methods for the regioselective bromination of substituted anilines.[8]

4.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 3-Isopropylaniline | 135.21 | 10.0 g | 0.074 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 13.2 g | 0.074 | 1.0 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

| Saturated NaHCO₃ (aq) | - | 100 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous MgSO₄ | - | - | - | - |

4.2. Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.074 mol) of 3-isopropylaniline in 200 mL of dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add 13.2 g (0.074 mol) of N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The reaction is exothermic.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

-

Workup: Quench the reaction by adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution and 50 mL of brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes to 9:1 hexanes:ethyl acetate to afford 2-bromo-5-isopropylaniline as a pale yellow oil.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Causality and In-Field Insights

-

Choice of Brominating Agent: NBS is preferred over Br₂ to prevent the formation of polybrominated byproducts. The in-situ generation of a low concentration of Br₂ from NBS helps to control the reaction's selectivity.[9]

-

Temperature Control: Maintaining a low temperature (0 °C) is crucial to minimize side reactions and improve the regioselectivity towards the desired ortho-bromo isomer. Exothermic reactions can lead to a loss of selectivity.

-

Solvent Selection: Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar and inert under the reaction conditions. The polarity of the solvent can significantly impact the distribution of isomers.[7]

-

Aqueous Workup: The sodium bicarbonate wash is essential to neutralize any acidic byproducts, such as hydrobromic acid (HBr), and to remove the succinimide byproduct.

Conclusion

The synthesis of 2-bromo-5-isopropylaniline is a well-defined process that relies on the principles of electrophilic aromatic substitution. By carefully controlling the reaction conditions, particularly the choice of a mild brominating agent like NBS and maintaining low temperatures, the desired regioselectivity can be achieved. The protocol provided in this guide offers a reliable and reproducible method for obtaining this valuable chemical intermediate with high purity.

References

-

Chemistry Stack Exchange. (2016). reaction mechanism - Bromination of acetanilide. Retrieved from [Link]

-

Khan Academy. (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. Retrieved from [Link]

-

Khan Academy. (n.d.). Bromination of Aniline. Retrieved from [Link]

-

Lookchem. (n.d.). Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect. Retrieved from [Link]

- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

-

Carotti, A., et al. (2009). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect. Synthesis, 2009(03), 463-469. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Suggest a mechanism for the bromination of aniline. Retrieved from [Link]

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-6-isopropylaniline. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (2001). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. Retrieved from [Link]

- Google Patents. (n.d.). CN101492378A - Improvement for production process for isopropyl aniline.

-

ResearchGate. (2014). 2-Bromo-5-methylpyridine. Retrieved from [Link]

-

ACS Publications. (2005). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

Sources

- 1. 3-Bromo-5-isopropylaniline|CAS 112930-36-6 [benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Khan Academy [khanacademy.org]

- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 5. Bromination - Common Conditions [commonorganicchemistry.com]

- 6. lookchem.com [lookchem.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. prepchem.com [prepchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Application Notes & Protocols: Strategic Execution of the Buchwald-Hartwig Amination on 2-Bromo-5-isopropylaniline

Abstract: This technical guide provides a comprehensive framework for the successful execution of the Buchwald-Hartwig C-N cross-coupling reaction using 2-Bromo-5-isopropylaniline as the aryl halide substrate. The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds that are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[1] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind component selection, offering a detailed and validated experimental protocol, and providing a strategic guide to reaction optimization and troubleshooting. The content herein is tailored for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation with a nuanced and challenging substrate.

Foundational Principles: Mechanism and Strategic Component Selection

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with an aryl halide or pseudohalide.[2] Understanding the catalytic cycle is paramount to rational troubleshooting and optimization. The reaction generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4]

The Catalytic Cycle

The generally accepted mechanism begins with an active Pd(0) species, which undergoes oxidative addition with the aryl bromide. The resulting Pd(II) complex then coordinates the amine. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond, releases the arylamine product, and regenerates the active Pd(0) catalyst to continue the cycle.[3][4]

Figure 1: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.

Causality Behind Component Selection for 2-Bromo-5-isopropylaniline

The substrate, 2-Bromo-5-isopropylaniline, possesses an electron-rich aromatic ring due to the ortho-amino and meta-isopropyl electron-donating groups. This electronic character can make the initial oxidative addition step more challenging compared to electron-deficient systems. Therefore, the choice of catalyst, ligand, and base is critical for success.

-

Palladium Source (Precatalyst): While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in situ reduction to the active Pd(0) state, which can be inefficient and lead to variability.[3] Modern, well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) are strongly recommended. These air-stable complexes rapidly and cleanly generate the active L-Pd(0) species upon exposure to a base, leading to more reproducible results and often requiring lower catalyst loadings.[3][5]

-

Ligand: This is arguably the most critical parameter. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are necessary. They stabilize the palladium center, promote the challenging oxidative addition step, and facilitate the final reductive elimination.

-

Recommended Ligands: Biaryl monophosphine ligands such as RuPhos, XPhos, or BrettPhos are excellent starting points. BrettPhos, in particular, is often effective for coupling primary amines.[4] The selection should balance steric bulk to promote reductive elimination with sufficient flexibility to accommodate the coupling partners.

-

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction.

-

Recommended Bases: Sodium tert-butoxide (NaOtBu) is a robust and common choice.[3] For more sensitive substrates where the strong basicity of NaOtBu might be detrimental, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, though they may require higher temperatures or longer reaction times.

-

-

Solvent: The solvent must be anhydrous and capable of solubilizing all components at the reaction temperature.

-

Recommended Solvents: Toluene and 1,4-dioxane are the most common and effective solvents for this transformation.[3][5] Tetrahydrofuran (THF) can also be used but its lower boiling point limits the accessible temperature range. It is crucial to use high-purity, degassed solvents to prevent catalyst deactivation.

-

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of an exemplar primary amine, n-hexylamine , with 2-Bromo-5-isopropylaniline .

Table 1: Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | M/Density | Stoichiometry | Amount (mmol) | Quantity |

| 2-Bromo-5-isopropylaniline | C₉H₁₂BrN | 214.10 | - | 1.0 eq | 1.0 | 214 mg |

| n-Hexylamine | C₆H₁₅N | 101.19 | 0.766 g/mL | 1.2 eq | 1.2 | 159 µL |

| RuPhos Pd G3 | C₄₂H₅₄NO₃PPdS | 814.41 | - | 0.02 eq | 0.02 | 16.3 mg |

| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | - | 1.4 eq | 1.4 | 135 mg |

| Toluene (Anhydrous, Degassed) | C₇H₈ | 92.14 | 0.867 g/mL | - | - | 5.0 mL |

| Reaction Vial (e.g., 8 mL) | - | - | - | - | - | 1 |

| Magnetic Stir Bar | - | - | - | - | - | 1 |

Step-by-Step Methodology

Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

-